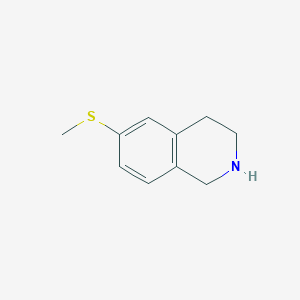
7-chloro-4-hydroxy-6-iodo-3-pyridin-3-yl-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-4-hydroxy-6-iodo-3-pyridin-3-yl-1H-quinolin-2-one is a heterocyclic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-hydroxy-6-iodo-3-pyridin-3-yl-1H-quinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate pyridine and quinoline derivatives under specific conditions. For instance, the reaction might involve the use of halogenating agents to introduce the chloro and iodo substituents, followed by hydroxylation to introduce the hydroxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-hydroxy-6-iodo-3-pyridin-3-yl-1H-quinolin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to modify the quinoline core or the substituents.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could produce a variety of functionalized quinoline compounds.
Scientific Research Applications
7-chloro-4-hydroxy-6-iodo-3-pyridin-3-yl-1H-quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-chloro-4-hydroxy-6-iodo-3-pyridin-3-yl-1H-quinolin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- Imidazo[1,2-a]pyridines
- Pyridopyrimidines
Uniqueness
What sets 7-chloro-4-hydroxy-6-iodo-3-pyridin-3-yl-1H-quinolin-2-one apart is its unique combination of substituents, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H8ClIN2O2 |
|---|---|
Molecular Weight |
398.58 g/mol |
IUPAC Name |
7-chloro-4-hydroxy-6-iodo-3-pyridin-3-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C14H8ClIN2O2/c15-9-5-11-8(4-10(9)16)13(19)12(14(20)18-11)7-2-1-3-17-6-7/h1-6H,(H2,18,19,20) |
InChI Key |
UECYVISPHUXMFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C3=CC(=C(C=C3NC2=O)Cl)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 3,3-dimethyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxy-1,4-dihydroisoquinoline-2-carboxylate](/img/structure/B13876166.png)








![8-(Methoxymethyl)-8-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13876210.png)



![N-[(3-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13876239.png)
